Cas no 1864-92-2 (3-Ethoxy-N,N-diethylbenzenamine)

3-Ethoxy-N,N-diethylbenzenamine structure
1864-92-2 structure
Product Name:3-Ethoxy-N,N-diethylbenzenamine
CAS No:1864-92-2
MF:C12H19NO
MW:193.285363435745
MDL:MFCD00043936
CID:155110
PubChem ID:87573011
Update Time:2025-04-19

3-Ethoxy-N,N-diethylbenzenamine Chemical and Physical Properties

Names and Identifiers

    • 3-Ethoxy-N,N-diethylaniline
    • N,N-Diethyl-m-Phenetidine
    • 3-Ethoxy-N,N-diethylbenzenamine
    • Benzenamine, 3-ethoxy-N,N-diethyl-
    • 1-(Diethylamino)-3-ethoxybenzene
    • 3-(N,N-diethylamino)phenetol
    • Benzenamine,3-ethoxy-N,N-diethyl
    • m-(Diethylamino)phenetole
    • m-ethoxy-N,N-diethylaniline
    • N,N-Diaethyl-m-phenetidin
    • N,N-Diethyl-3-ethoxyaniline
    • N,N-Diethyl-3-phenetidine
    • NSC 6262
    • DIETHYL-M-PHENETIDINE
    • Diethylamino phenetole
    • m-N,N-Diethylphenetidine
    • 3-(Diethylamino)phenetole
    • m-(Diethylamino) phenetole
    • YWG1RHJ002
    • NSC6262
    • 3-diethylaminophenetol
    • 3-diethylaminophenetole
    • m-Phenetidine,N-diethyl-
    • 3-(N,N-diethylamino)-phenetole
    • ODQSBWZDOSNPAH-UHFFFAOYSA-N
    • m-Phenetidine, N,N-diethyl-
    • (3-ethoxy-phenyl)-diethyl-amine
    • M1039
    • SCHEMBL1760671
    • AKOS016846204
    • D91430
    • A880652
    • SY054086
    • NSC-6262
    • NS00026101
    • MFCD00043936
    • DTXSID8062024
    • CS-0449004
    • FT-0633883
    • EINECS 217-469-4
    • 3-(DIETHYLAMINO)-1-ETHOXYBENZENE
    • 1864-92-2
    • AS-59119
    • UNII-YWG1RHJ002
    • DB-044602
    • DTXCID4035889
    • m-Phenetidine, N,N-diethyl-(8CI)
    • MDL: MFCD00043936
    • Inchi: 1S/C12H19NO/c1-4-13(5-2)11-8-7-9-12(10-11)14-6-3/h7-10H,4-6H2,1-3H3
    • InChI Key: ODQSBWZDOSNPAH-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=CC(=C1)N(CC)CC

Computed Properties

  • Exact Mass: 193.14700
  • Monoisotopic Mass: 193.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.961±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 270°C(lit.)
  • Flash Point: 79.1±22.2 ºC,
  • Refractive Index: 1.5342 (589.3 nm 20 ºC)
  • Solubility: Very slightly soluble (0.1 g/l) (25 º C),
  • PSA: 12.47000
  • LogP: 2.93150
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3-Ethoxy-N,N-diethylbenzenamine Security Information

3-Ethoxy-N,N-diethylbenzenamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-Ethoxy-N,N-diethylbenzenamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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Apollo Scientific
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3-Ethoxy-n,n-diethylaniline
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Apollo Scientific
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